1-[2-(Methylsulfonyl)phenyl]ethanamine is a chemical compound classified under the phenethylamines category. It features a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The molecular formula for this compound is , with a molecular weight of approximately 199.27 g/mol. Its structure contributes to its unique chemical properties and potential biological activities, making it a subject of interest in various scientific studies.
The synthesis of 1-[2-(Methylsulfonyl)phenyl]ethanamine typically involves several key steps:
This method can be scaled for industrial production, utilizing automated reactors for higher yields and purity.
The molecular structure of 1-[2-(Methylsulfonyl)phenyl]ethanamine can be represented using various notations:
InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3
XJAMLZUKCSRXAF-UHFFFAOYSA-N
CC(C1=CC=C(C=C1)S(=O)(=O)C)N
This structure illustrates the presence of an ethanamine group connected to a 2-methylsulfonylphenyl substituent, which influences its reactivity and biological interactions .
1-[2-(Methylsulfonyl)phenyl]ethanamine participates in various chemical reactions:
Common reagents used in these reactions include water, alcohols, and chloroform under suitable conditions .
Research indicates that 1-[2-(Methylsulfonyl)phenyl]ethanamine may act as a ligand in receptor binding studies, suggesting potential interactions with specific biological targets. The mechanism of action likely involves modulation of various biological pathways through receptor engagement, although detailed pathways remain to be fully elucidated .
1-[2-(Methylsulfonyl)phenyl]ethanamine exhibits several notable physical and chemical properties:
These properties suggest that the compound is soluble in water and organic solvents, which facilitates its use in various applications .
The compound has potential applications in scientific research due to its unique structure and biological activity. It has been studied for its role as a ligand in receptor binding studies, indicating possible uses in pharmacological research or as a lead compound for drug development targeting specific receptors . Furthermore, its ability to undergo diverse chemical reactions makes it valuable in synthetic organic chemistry for creating novel compounds.
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7